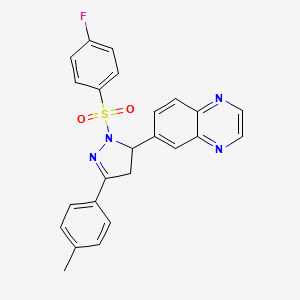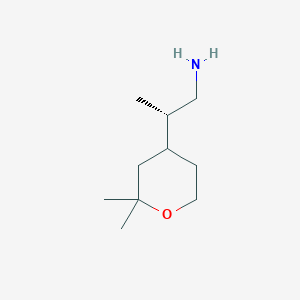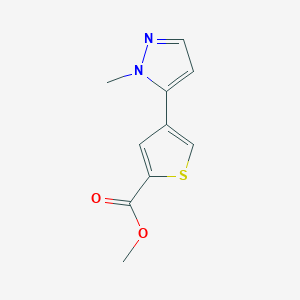
Methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate
Overview
Description
“Methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate” is a chemical compound with the CAS Number: 1047629-03-7 . It has a molecular weight of 223.28 . This compound is used in various applications and research .
Physical And Chemical Properties Analysis
“Methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate” is a solid at room temperature . It has a molecular weight of 223.28 . More specific physical and chemical properties are not available in the current literature.Scientific Research Applications
Synthesis of Derivatives
“Methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate” can be used in the synthesis of various derivatives. For instance, it has been used in the preparation of 4,4′- (arylmethylene)-bis (3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives . These derivatives were synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .
Antioxidant Activity
Some of the synthesized derivatives have shown good radical scavenging activity. Half of them were found to be more active than ascorbic acid, which was used as a standard .
Anticancer Activity
Several derivatives have proven to be cytotoxic in the RKO cell line. In particular, compound 3i proved to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cells .
Antileishmanial Activity
Pyrazole-bearing compounds, including “Methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate”, are known for their diverse pharmacological effects, including potent antileishmanial activities .
Antimalarial Activity
These compounds have also shown promising antimalarial activities. They have been successfully synthesized and tested for their in vitro antileishmanial and in vivo antimalarial activities .
Use in Nanocatalysts
“Methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate” has been used in the synthesis and characterization of a new core–shell magnetic nanomaterial . This nanomaterial has been used for strong wideband microwave absorption, impedimetric biosensing of cancer biomarkers, determination of aflatoxins in pistachio samples, removal of Hg (II) in aqueous solutions, photodegradation of methylene blue dye, the heavy metal adsorption, and drug delivery .
Safety and Hazards
properties
IUPAC Name |
methyl 4-(2-methylpyrazol-3-yl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-12-8(3-4-11-12)7-5-9(15-6-7)10(13)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAGHVCQPPJZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CSC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylate | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2730352.png)
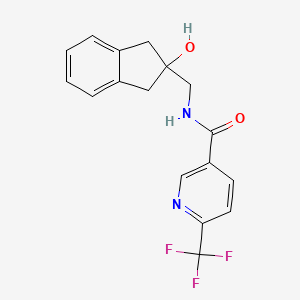
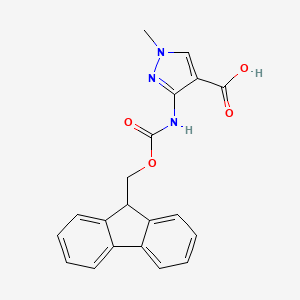
![Ethyl 5-(4-butoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2730356.png)
![N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2730357.png)
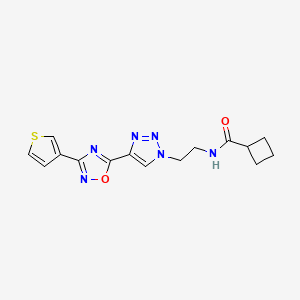
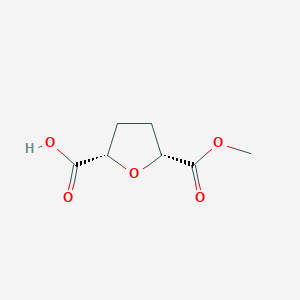

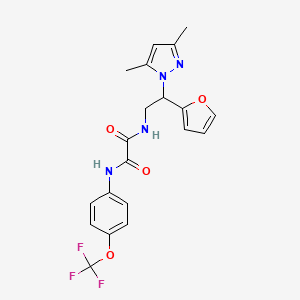
![Tert-butyl N-[(1R,2S,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxycyclopentyl]carbamate](/img/structure/B2730367.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2730368.png)

